3,4-dimethyl-1H-pyrazol-5-ol 3,4-dimethyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 145092-15-5
VCID: VC21268204
InChI: InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
SMILES: CC1=C(NNC1=O)C
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

3,4-dimethyl-1H-pyrazol-5-ol

CAS No.: 145092-15-5

Cat. No.: VC21268204

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-1H-pyrazol-5-ol - 145092-15-5

Specification

CAS No. 145092-15-5
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name 4,5-dimethyl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
Standard InChI Key CMTNHTJUNZPFMW-UHFFFAOYSA-N
SMILES CC1=C(NNC1=O)C
Canonical SMILES CC1=C(NNC1=O)C

Introduction

Chemical Structure and Basic Properties

3,4-dimethyl-1H-pyrazol-5-ol consists of a pyrazole core with two methyl substituents and a hydroxyl group. The "1H" designation indicates that one of the nitrogen atoms (at position 1) is bonded to a hydrogen atom, which is characteristic of many pyrazole compounds.

Structural Features

The chemical structure can be represented as follows:

  • Molecular Formula: C5H8N2O

  • Structural Feature: Five-membered heterocyclic ring with two adjacent nitrogen atoms

  • Substituents: Methyl groups at positions 3 and 4, hydroxyl group at position 5

Chemical Reactivity and Characteristics

Tautomerism

One notable characteristic of hydroxypyrazoles is their ability to exhibit tautomerism. 3,4-dimethyl-1H-pyrazol-5-ol likely exists in equilibrium between its hydroxypyrazole form and its pyrazolone form:

  • Hydroxypyrazole form: 3,4-dimethyl-1H-pyrazol-5-ol

  • Pyrazolone form: 3,4-dimethyl-1H-pyrazol-5-one

This tautomeric equilibrium significantly influences the compound's reactivity and physical properties.

Acid-Base Properties

The hydroxyl group at position 5 confers acidic properties to the molecule, allowing it to form salts with bases. The nitrogen at position 2 (the non-protonated nitrogen in the pyrazole ring) can act as a weak base, contributing to the compound's amphoteric character.

Chemical Reactions

Based on the reactivity of similar pyrazole compounds, 3,4-dimethyl-1H-pyrazol-5-ol would likely participate in the following reactions:

  • Alkylation/acylation at the hydroxyl group

  • N-alkylation at the NH position (position 1)

  • Complexation with metal ions through the hydroxyl oxygen and adjacent nitrogen

  • Oxidation of the hydroxyl group to form corresponding carbonyl compounds

Synthesis Methods

While the search results don't provide a direct synthesis method for 3,4-dimethyl-1H-pyrazol-5-ol, we can propose potential synthetic routes based on established methods for similar pyrazole derivatives.

From β-Dicarbonyl Compounds

A general synthetic approach could involve the reaction of a suitable β-dicarbonyl compound with methylhydrazine:

  • The reaction between 2,4-pentanedione (acetylacetone) and methylhydrazine could yield the desired product after appropriate modifications and optimizations.

  • Alternatively, a 1,3-diketone with appropriate substituents could be used as the starting material.

Modified Approach Based on Related Syntheses

Drawing from the synthetic method described for 1,3-dimethyl-1H-pyrazole-5-ethyl formate in the search results, a potential modified synthetic pathway can be proposed:

  • Starting with diethyl oxalate and acetone in the presence of a base (sodium ethoxide)

  • Reacting the intermediate with methylhydrazine to form the pyrazole ring

  • Further modification to introduce the hydroxyl group at position 5 instead of an ester group

This approach would require specific adjustments to the reaction conditions and reagents compared to the described synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate.

Reaction Conditions

Based on the synthesis of related compounds, the following reaction conditions might be suitable:

ParameterRecommended ConditionRationale
Temperature5-15°C (initial), then 40-50°CLower temperatures for initial addition to control exotherm, higher temperatures to complete cyclization
SolventDMF or ethanolPolar solvents facilitate the reaction
pH2-3 (adjusted with acetic acid)Acidic conditions promote cyclization
Reaction Time6-24 hoursSufficient time for complete conversion

Applications and Biological Activities

Biological Activities

Pyrazole derivatives with similar structures have shown various biological activities, suggesting that 3,4-dimethyl-1H-pyrazol-5-ol might exhibit:

  • Anti-inflammatory properties

  • Antimicrobial activity

  • Enzyme inhibition capabilities

  • Antioxidant properties due to the hydroxyl group

Spectroscopic Characterization

NMR Spectroscopy

Expected NMR spectral features for 3,4-dimethyl-1H-pyrazol-5-ol:

TypeExpected SignalsChemical Shift Range (ppm)
1H NMR3-CH3 singlet2.0-2.3
4-CH3 singlet2.1-2.4
1-NH broad singlet10.0-12.0
5-OH broad singlet5.0-6.5
13C NMR3-CH3 carbon10-15
4-CH3 carbon8-13
C-3 (pyrazole)140-145
C-4 (pyrazole)110-115
C-5 (pyrazole)150-155

These values are estimates based on typical chemical shift ranges for similar pyrazole derivatives.

IR Spectroscopy

Expected characteristic IR absorption bands:

Functional GroupWavenumber Range (cm-1)Intensity
O-H stretching3200-3400Strong, broad
N-H stretching3100-3300Medium
C-H stretching (methyl)2900-3000Medium
C=N stretching1550-1650Strong
C=C stretching1400-1500Medium
C-O stretching1150-1250Strong

Mass Spectrometry

In electron impact mass spectrometry, the expected molecular ion peak would be at m/z 112, with potential fragment ions resulting from the loss of methyl groups and other structural components.

AspectRecommendation
Personal ProtectionChemical-resistant gloves, safety goggles, laboratory coat
VentilationUse in chemical fume hood
StorageStore in closed vessels, refrigerated (2-8°C)
Fire HazardsKeep away from heat, flames, and oxidizing agents
Spill ResponseMix with inert absorbent material, avoid release to environment

These recommendations are based on standard practices for similar heterocyclic compounds as indicated in the material safety data section of related compounds .

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